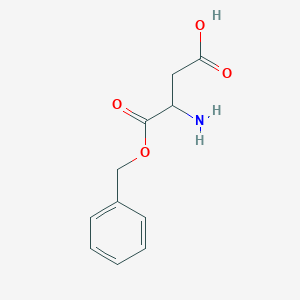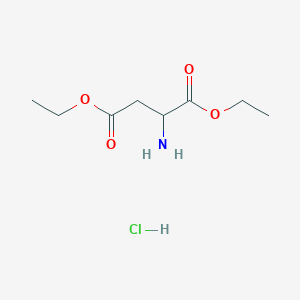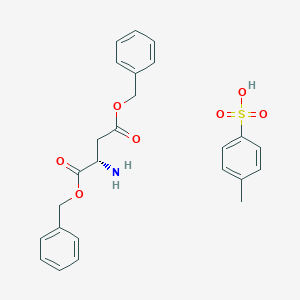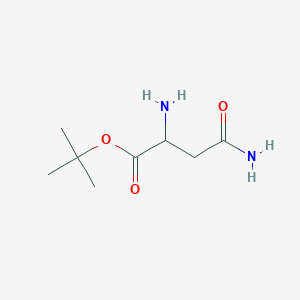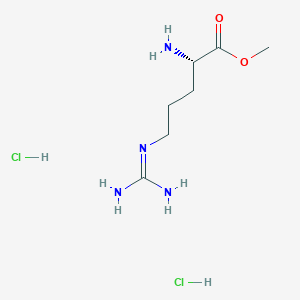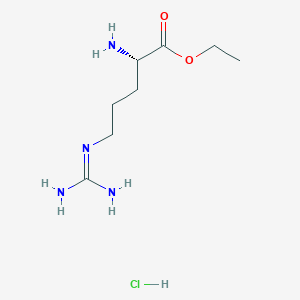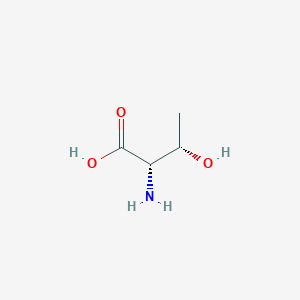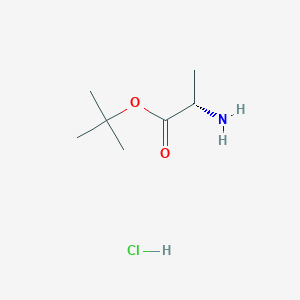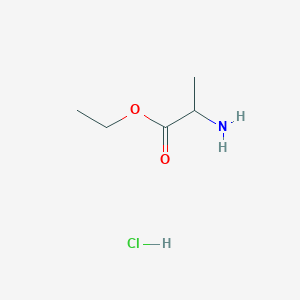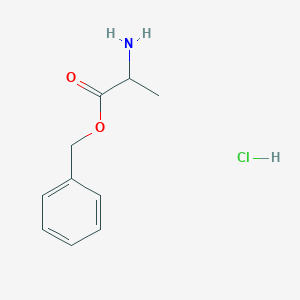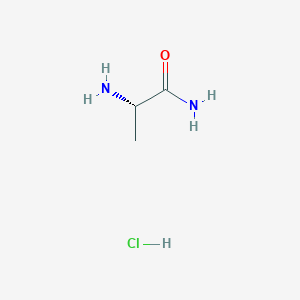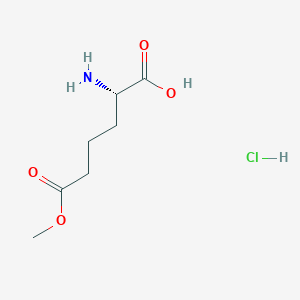
β-Alanine Benzyl Ester p-Toluenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Alanine Benzyl Ester p-Toluenesulfonate: is a chemical compound with the molecular formula C17H21NO5S. It is commonly used in peptide synthesis due to its ability to act as an acyl donor in the formation of β-alanyl peptides. This compound is typically found as a white to cream-colored powder and is known for its stability and reactivity under various conditions .
Applications De Recherche Scientifique
Beta-Alanine Benzyl Ester p-Toluenesulfonate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It is used as an acyl donor in the synthesis of β-alanyl peptides, which are important in various biochemical studies.
Drug Development: The compound is used in the synthesis of peptide-based drugs and prodrugs, enhancing their stability and bioavailability.
Biochemical Research: It serves as a substrate in enzymatic studies, particularly involving aminopeptidases, to understand enzyme kinetics and mechanisms.
Industrial Applications: Used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
Beta-Alanine Benzyl Ester p-Toluenesulfonate, also known as β-Ala-OBzl, primarily targets aminopeptidases . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the amino terminus of protein or peptide substrates. They play a crucial role in protein degradation and regulation of biological processes.
Mode of Action
The compound interacts with aminopeptidases to facilitate the biochemical synthesis of β-alanyl peptides . It acts as a substrate for these enzymes, participating in the enzymatic reactions that lead to the formation of these peptides.
Biochemical Pathways
The primary biochemical pathway affected by Beta-Alanine Benzyl Ester p-Toluenesulfonate is the peptide synthesis pathway . In this pathway, the compound serves as a building block for the formation of β-alanyl peptides. These peptides have various biological functions, including acting as signaling molecules and participating in protein-protein interactions.
Result of Action
The primary result of the action of Beta-Alanine Benzyl Ester p-Toluenesulfonate is the synthesis of β-alanyl peptides . These peptides can have various effects at the molecular and cellular levels, depending on their specific sequences and the context in which they are produced.
Action Environment
The action, efficacy, and stability of Beta-Alanine Benzyl Ester p-Toluenesulfonate can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and away from air and moisture to prevent decomposition . Additionally, the enzymatic activity of aminopeptidases, and thus the efficacy of the compound, can be affected by factors such as pH and temperature.
Analyse Biochimique
Biochemical Properties
Beta-Alanine Benzyl Ester p-Toluenesulfonate plays a crucial role in the biochemical synthesis of beta-alanyl peptides . It interacts with aminopeptidase, an enzyme that catalyzes the cleavage of amino acids from the amino terminus of protein or peptide substrates . The nature of this interaction involves the formation of peptide bonds, which are fundamental to biological processes.
Molecular Mechanism
The molecular mechanism of Beta-Alanine Benzyl Ester p-Toluenesulfonate primarily involves its interaction with aminopeptidase enzymes . It may bind to these enzymes, facilitating the synthesis of beta-alanyl peptides. This process could potentially influence gene expression and enzyme activation or inhibition.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Beta-Alanine Benzyl Ester p-Toluenesulfonate typically involves the esterification of beta-alanine with benzyl alcohol, followed by the reaction with p-toluenesulfonic acid. The general steps are as follows:
Esterification: Beta-alanine is reacted with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form beta-alanine benzyl ester.
Salt Formation: The resulting ester is then treated with p-toluenesulfonic acid to form the p-toluenesulfonate salt.
The reaction conditions typically involve moderate temperatures (around 60-80°C) and an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of Beta-Alanine Benzyl Ester p-Toluenesulfonate follows similar synthetic routes but with optimized conditions for higher yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
Beta-Alanine Benzyl Ester p-Toluenesulfonate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield beta-alanine and benzyl alcohol.
Substitution: The benzyl ester group can be substituted with other nucleophiles, such as amines, to form different derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common in typical synthetic applications.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures (50-70°C).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst or under reflux conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: Beta-alanine and benzyl alcohol.
Substitution: Various beta-alanine derivatives depending on the nucleophile used.
Oxidation/Reduction: Modified beta-alanine esters with altered functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Beta-Alanine Ethyl Ester p-Toluenesulfonate
- Beta-Alanine Methyl Ester p-Toluenesulfonate
- Gamma-Aminobutyric Acid (GABA) Esters
Uniqueness
Beta-Alanine Benzyl Ester p-Toluenesulfonate is unique due to its specific reactivity and stability, making it particularly suitable for peptide synthesis. Compared to other esters, the benzyl group provides a balance of reactivity and steric hindrance, which can be advantageous in selective synthesis processes. Additionally, the p-toluenesulfonate salt form enhances its solubility and handling properties in various solvents .
Propriétés
IUPAC Name |
benzyl 3-aminopropanoate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.C7H8O3S/c11-7-6-10(12)13-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-8,11H2;2-5H,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHWYVGCFUQMJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542368 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27019-47-2 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

